molecular formula C14H11N3O3 B11984552 N'-benzylidene-4-nitrobenzohydrazide CAS No. 7462-01-3

N'-benzylidene-4-nitrobenzohydrazide

Cat. No.: B11984552
CAS No.: 7462-01-3
M. Wt: 269.25 g/mol
InChI Key: IXZPFOAOCXACKD-XNTDXEJSSA-N
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Description

N’-benzylidene-4-nitrobenzohydrazide is an organic compound with the molecular formula C14H11N3O3. It belongs to the class of acylhydrazones, which are condensation products of hydrazides with aldehydes and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzylidene-4-nitrobenzohydrazide can be synthesized through the condensation reaction between 4-nitrobenzohydrazide and benzaldehyde. The reaction typically takes place in a methanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:

4-nitrobenzohydrazide+benzaldehydeN’-benzylidene-4-nitrobenzohydrazide\text{4-nitrobenzohydrazide} + \text{benzaldehyde} \rightarrow \text{N'-benzylidene-4-nitrobenzohydrazide} 4-nitrobenzohydrazide+benzaldehyde→N’-benzylidene-4-nitrobenzohydrazide

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: The major product is N’-benzylidene-4-aminobenzohydrazide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-benzylidene-4-nitrobenzohydrazide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzylidene group can also interact with proteins and enzymes, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

N’-benzylidene-4-nitrobenzohydrazide can be compared with other acylhydrazones, such as:

    N’-benzylidene-4-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.

    N’-benzylidene-4-methoxybenzohydrazide: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in N’-benzylidene-4-nitrobenzohydrazide imparts unique chemical and biological properties, such as its potential for reduction reactions and its cytotoxic effects in biological systems.

Properties

CAS No.

7462-01-3

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O3/c18-14(12-6-8-13(9-7-12)17(19)20)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,18)/b15-10+

InChI Key

IXZPFOAOCXACKD-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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